molecular formula C17H24O3 B3315605 3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid CAS No. 951893-80-4

3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid

Cat. No.: B3315605
CAS No.: 951893-80-4
M. Wt: 276.4 g/mol
InChI Key: UQVOINUANQWQRP-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid is an organic compound with the molecular formula C17H24O3 It is characterized by a valeric acid backbone with a pentamethylphenyl group and a keto group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid typically involves the condensation of a suitable valeric acid derivative with a pentamethylbenzene derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts and may require specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the keto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid exerts its effects involves interactions with specific molecular targets. The keto group and the pentamethylphenyl moiety play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-oxo-5-(4-toluidino)pentanoic acid
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 3-Methyl-4-oxo-pentanoic acid

Uniqueness

3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid is unique due to the presence of the pentamethylphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and reactivity .

Properties

IUPAC Name

3-methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-9(8-16(19)20)7-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h9H,7-8H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVOINUANQWQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CC(C)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235372
Record name β,2,3,4,5,6-Hexamethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-80-4
Record name β,2,3,4,5,6-Hexamethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,2,3,4,5,6-Hexamethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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